molecular formula C14H11NO3 B1197784 2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one

2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one

Cat. No. B1197784
M. Wt: 241.24 g/mol
InChI Key: VKAHRVVDOXISQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one is a benzoxazine.

Scientific Research Applications

Polymer Synthesis

2-Hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, as part of the 2-substituted 1,3-benzoxazines, has been studied for its potential in polymer synthesis. Researchers found that these monomers can undergo polymerization, as observed through differential scanning calorimetry, thermogravimetric analysis, and Fourier transform infrared spectroscopy. The derived polymers exhibit good thermal properties, albeit slightly inferior to their unsubstituted counterparts (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).

Plant Defense Mechanisms

This compound is part of the hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) group, which plays a significant role in plant defense against pests, diseases, herbicide detoxification, and allelopathic effects in cereals (Niemeyer, 1988).

Allelochemical Properties

Research on compounds with a 1,4-benzoxazin-3(4H)-one skeleton has revealed their potential as allelochemicals. These compounds demonstrate phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. The agronomic utility of these compounds is of particular interest, with studies focusing on their synthesis and ecological implications (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Antimycobacterial Activity

Several studies have synthesized derivatives of 2H-1,3-benzoxazine-2,4(3H)-dione, including 3-aryl derivatives, to evaluate their antimycobacterial activities. These compounds show promising activity against strains like Mycobacterium tuberculosis, highlighting their potential in antimicrobial research (Waisser et al., 2003).

Antifungal Applications

Substituted hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones have been synthesized and evaluated for their antifungal properties. Although moderate activity is observed, the research indicates a nuanced relationship between compound structure and antifungal effectiveness (Skála et al., 2009).

Catalytic Properties in Polymerization

Studies have explored the role of benzoxazines, like 2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, in the polymerization of cyanate esters. These compounds act as catalysts, with the nucleophilic addition reaction playing a significant role in their catalytic effect (Li, Luo, Liu, Ran, & Gu, 2014).

Exploration in Pharmaceutical Applications

While not directly involving 2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one, related research has synthesized 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives for pharmacological evaluation, indicating a broader context for the compound’s potential in pharmaceuticals (De Marchi, Tamagnone, & Torielli, 1971).

properties

Product Name

2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H11NO3/c16-13-11-8-4-5-9-12(11)18-14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)

InChI Key

VKAHRVVDOXISQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(NC(=O)C3=CC=CC=C3O2)O

Canonical SMILES

C1=CC=C(C=C1)C2(NC(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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